molecular formula C22H16FNO3S2 B280769 4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE

4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE

Cat. No.: B280769
M. Wt: 425.5 g/mol
InChI Key: ZLHHOVZCOQHSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a fluorine atom, a hydroxyl group, and a phenylsulfanyl group attached to a naphthyl ring, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of the fluorine atom, the formation of the naphthyl ring, and the attachment of the benzenesulfonamide group. Common synthetic routes may involve:

    Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of Naphthyl Ring: Construction of the naphthyl ring through cyclization reactions.

    Attachment of Benzenesulfonamide: Coupling reactions using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reduction of the sulfonamide group to an amine using reducing agents such as LiAlH4.

    Substitution: Electrophilic aromatic substitution reactions on the naphthyl ring using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3.

    Reducing Agents: LiAlH4, NaBH4.

    Substitution Reagents: Halogens (Cl~2~, Br2), nitrating agents (HNO~3~/H~2~SO~4~).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen or nitro groups on the naphthyl ring.

Scientific Research Applications

4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluorine atom and the phenylsulfanyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-FLUORO-N~1~-[4-HYDROXY-3-(METHYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE
  • 4-FLUORO-N~1~-[4-HYDROXY-3-(ETHYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE

Uniqueness

4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE is unique due to the presence of the phenylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and binding interactions, making it a valuable candidate for various applications.

Properties

Molecular Formula

C22H16FNO3S2

Molecular Weight

425.5 g/mol

IUPAC Name

4-fluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C22H16FNO3S2/c23-15-10-12-17(13-11-15)29(26,27)24-20-14-21(28-16-6-2-1-3-7-16)22(25)19-9-5-4-8-18(19)20/h1-14,24-25H

InChI Key

ZLHHOVZCOQHSGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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